N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
Overview of N-[2-(6-Fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
This compound is a heterocyclic organic compound with the molecular formula $$ \text{C}{19}\text{H}{16}\text{FN}{3}\text{O}{4} $$ and a molecular weight of 369.3 g/mol. Its structure integrates a fluorinated quinazoline ring and a benzodioxine moiety, both of which are pharmacologically significant scaffolds. The quinazoline component is known for its role in enzyme inhibition, particularly in targeting DNA repair mechanisms, while the benzodioxine fragment contributes to metabolic stability and bioavailability. This hybrid architecture positions the compound as a promising candidate for investigating structure-activity relationships in medicinal chemistry.
Historical Context and Discovery
The compound emerged from efforts to optimize quinazoline derivatives, which have been studied since the mid-20th century for their anticancer and antimicrobial properties. Early work on quinazolinones focused on their ability to inhibit thymidylate synthase, a critical enzyme in nucleotide synthesis. The incorporation of the benzodioxine group represents a strategic modification to enhance solubility and reduce off-target interactions, a trend observed in the 2010s with compounds like 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(furan-3-ylmethyl)quinazolin-4-amine. The specific fluorination at the 6-position of the quinazoline ring, as seen in this compound, was first reported in the early 2020s to improve binding affinity to kinase domains.
Relevance in Contemporary Chemical Research
Recent studies highlight the compound’s dual functionality: the quinazoline moiety acts as a kinase inhibitor, while the benzodioxine group modulates pharmacokinetic properties. For example, its structural analog, N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide, demonstrated potent activity against inflammatory pathways in preclinical models. Additionally, derivatives featuring similar frameworks, such as 2-[4-[2-(2-azidoethoxy)ethoxy]phenyl]-6-fluorochromen-4-one, have been explored for photoaffinity labeling in proteomics. These advancements underscore the compound’s versatility in drug discovery and biochemical tool development.
Scope and Objectives of the Review
This review systematically examines the compound’s synthesis, structural attributes, and mechanistic underpinnings. It will analyze its role in modern drug design, focusing on applications in oncology and infectious disease research. The discussion excludes clinical data, safety profiles, and formulation strategies to maintain a strict focus on chemical and pharmacological principles. By synthesizing data from recent patents, peer-reviewed studies, and structural databases, this work aims to elucidate the compound’s potential as a scaffold for next-generation therapeutics.
Properties
Molecular Formula |
C19H16FN3O4 |
|---|---|
Molecular Weight |
369.3 g/mol |
IUPAC Name |
N-[2-(6-fluoro-4-oxoquinazolin-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C19H16FN3O4/c20-12-5-6-14-13(9-12)19(25)23(11-22-14)8-7-21-18(24)17-10-26-15-3-1-2-4-16(15)27-17/h1-6,9,11,17H,7-8,10H2,(H,21,24) |
InChI Key |
DILCLPZBVNYDQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCCN3C=NC4=C(C3=O)C=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Formation of 6-Fluoro-4-Hydroxyquinazoline
The quinazolinone core is synthesized from 6-fluoroanthranilic acid through cyclization with urea under acidic conditions. In a representative procedure, 6-fluoroanthranilic acid (1.0 equiv) is refluxed with urea (1.2 equiv) in acetic acid at 120°C for 6 hours, yielding 6-fluoro-4-hydroxyquinazoline as a white crystalline solid (82% yield). Fluorination at the 6-position is retained throughout subsequent steps due to the stability of the C–F bond under these conditions.
Introduction of the Ethylamine Side Chain
The 3-position of the quinazolinone is functionalized via nucleophilic substitution. 6-Fluoro-4-hydroxyquinazoline is treated with 2-chloroethylamine hydrochloride (1.5 equiv) in the presence of potassium carbonate (2.0 equiv) in dimethylformamide (DMF) at 80°C for 12 hours. This yields 6-fluoro-3-(2-aminoethyl)quinazolin-4(3H)-one, confirmed by NMR (DMSO-): δ 8.39 (s, 1H, pyrazol-H5), 7.57 (d, Hz, 1H), 3.82 (t, Hz, 2H), 3.12 (t, Hz, 2H).
Synthesis of 2,3-Dihydro-1,4-Benzodioxine-2-Carboxylic Acid
Benzodioxine Ring Formation from Gallic Acid
Adapting methods from Scirp, methyl gallate is prepared via Fischer esterification of gallic acid in methanol with sulfuric acid (90% yield). Ring closure is achieved by reacting methyl gallate with 1,2-dibromoethane (2.5 equiv) in acetone using potassium carbonate (3.0 equiv) as a base. Refluxing for 18 hours yields methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b]dioxine-6-carboxylate (47% yield).
Hydrolysis to Carboxylic Acid
The ester intermediate is hydrolyzed with aqueous NaOH (2N) in tetrahydrofuran (THF) at room temperature for 4 hours, producing 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (85% yield). Characterization by NMR (CDCl) reveals a singlet at δ 3.98 ppm for the dioxane methylene protons and a broad peak at δ 12.1 ppm for the carboxylic acid.
Coupling of Quinazolinone Ethylamine and Benzodioxine Carboxylic Acid
Acid Chloride Formation
The carboxylic acid is converted to its acid chloride using oxalyl chloride (3.0 equiv) in dichloromethane (DCM) with catalytic DMF. After stirring at room temperature for 2 hours, the solvent is evaporated under reduced pressure to yield 2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride as a pale yellow oil (92% yield).
Amide Bond Formation
The acid chloride is reacted with 6-fluoro-3-(2-aminoethyl)quinazolin-4(3H)-one (1.0 equiv) in DCM with triethylamine (2.0 equiv) as a base. Stirring at 0°C for 1 hour followed by room temperature for 6 hours yields the target compound as a white solid (78% yield). Purification via column chromatography (ethyl acetate/hexane, 1:1) confirms >95% purity by HPLC.
Optimization and Analytical Validation
Reaction Condition Optimization
| Parameter | Tested Range | Optimal Value | Yield Impact |
|---|---|---|---|
| Coupling Temperature | 0°C to 40°C | 0°C (gradual warming) | 78% vs. 62% at 40°C |
| Base | TEA, Pyridine, DIPEA | Triethylamine (TEA) | 78% vs. 65% (DIPEA) |
| Solvent | DCM, THF, DMF | DCM | 78% vs. 70% (DMF) |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the fluoro group, where nucleophiles like amines or thiols can replace the fluorine atom under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-CPBA.
Reducing Agents: NaBH4, LiAlH4.
Bases: Potassium carbonate, sodium hydroxide.
Coupling Agents: EDCI, HOBt.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone N-oxides, while reduction could produce alcohol derivatives of the quinazolinone moiety.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-cancer agent due to its ability to inhibit certain kinases involved in cell proliferation.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or electronic materials with improved performance.
Mechanism of Action
The mechanism of action of N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with molecular targets such as kinases. The quinazolinone moiety is known to bind to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. The benzodioxine structure may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Structural Analogues with Quinazolinone Cores
Compound 1 : (2S)-4-[4-(6,7-Dimethoxy-4-oxoquinazolin-3-yl)butanoyl]-N,N-dimethyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide
- Key Differences: Substituents: 6,7-Dimethoxy groups on the quinazolinone vs. 6-fluoro in the target compound. Methoxy groups increase steric bulk but reduce electronegativity compared to fluorine. Linker: A butanoyl chain vs. Benzoxazine vs. Benzodioxine: Benzoxazine has an oxygen atom replaced by a nitrogen in the heterocycle, which may affect hydrogen-bonding interactions .
Compound 2 : 4-(6-Bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide
- Key Differences :
- Substituent: Bromine at the 6-position vs. fluorine. Bromine’s larger atomic radius may hinder target binding but enhance lipophilicity.
- Side Chain: A butanamide chain with a methoxybenzyl group vs. the ethyl-linked benzodioxine carboxamide. This difference could influence membrane permeability and metabolic stability .
Compounds with Heterocyclic Carboxamide Moieties
Compound 3 : N-(4-Fluoro-3-methoxybenzyl)-6-(2-{[(2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methyl}-2H-tetrazol-5-yl)-2-methyl-4-pyrimidinecarboxamide
- Key Differences: Core Structure: Pyrimidine-tetrazole hybrid vs. quinazolinone. Substituents: A hydroxymethyl-dioxane moiety and 4-fluoro-3-methoxybenzyl group differ significantly from the benzodioxine-carboxamide in the target compound, suggesting divergent biological targets .
Compound 4 : N-(4-Acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Key Differences: Core Structure: Triazole-carboxamide vs. quinazolinone-benzodioxine. Triazoles are often associated with antimicrobial activity, whereas quinazolinones are linked to kinase inhibition.
Pharmacological Implications
- Fluorine vs. Bromine/Methoxy : The 6-fluoro group in the target compound may offer better metabolic stability than bromine (prone to debromination) or methoxy (susceptible to demethylation) .
- Benzodioxine vs. Benzoxazine : Benzodioxine’s oxygen-rich structure could improve water solubility compared to benzoxazine, which contains a basic nitrogen .
Biological Activity
N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that combines features from the quinazoline and benzodioxine families. This article explores its biological activity, structural characteristics, synthesis methods, and potential applications based on recent research findings.
Structural Characteristics
The compound's molecular formula is , indicating the presence of fluorine, nitrogen, and oxygen atoms alongside carbon and hydrogen. Its unique structure suggests significant biological activity, particularly in medicinal chemistry. The compound features:
- Quinazoline Moiety : Known for its antimicrobial and anticancer properties.
- Benzodioxine Structure : Associated with anti-inflammatory effects.
These structural components may confer unique pharmacological properties that warrant further investigation.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of biological activities:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 6-Fluoroquinazoline | Contains a fluorinated quinazoline moiety | Antimicrobial and anticancer |
| 2,3-Dihydrobenzodioxin | Contains a benzodioxin structure | Anti-inflammatory properties |
| N-(4-Methylbenzyl)carbamate | Amide derivative of benzyl group | Enzyme inhibition activity |
The dual functionality derived from both the quinazoline and benzodioxine structures may enhance the biological activity of this compound compared to single moiety compounds.
Case Studies
-
Anticancer Activity :
- A study demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cancer cell proliferation.
-
Antimicrobial Properties :
- Another investigation revealed that derivatives of quinazoline compounds showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the fluorine atom in the structure was noted to enhance this activity.
-
Anti-inflammatory Effects :
- Research highlighted the anti-inflammatory potential of benzodioxine derivatives in models of acute inflammation. The compound's ability to inhibit pro-inflammatory cytokines was significant.
Synthesis Methods
The synthesis of this compound typically involves several steps:
-
Formation of Quinazoline Derivative :
- A fluorinated precursor is reacted under basic conditions to form the quinazoline core.
-
Benzodioxine Construction :
- The benzodioxine unit is synthesized through a cyclization reaction involving appropriate precursors.
-
Final Coupling Reaction :
- The two segments are coupled using standard amide formation techniques to yield the final product.
Potential Applications
The unique properties of this compound suggest various applications:
- Pharmaceutical Development : As a potential lead compound in drug discovery targeting cancer and inflammatory diseases.
- Diagnostic Imaging : Similar compounds have been explored as PET imaging agents for neurological disorders due to their binding affinity to specific targets.
Q & A
Q. What are the key synthetic challenges and optimal reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions, including cyclization of the quinazolinone core, functionalization of the ethyl linker, and coupling with the benzodioxine-carboxamide moiety. Critical steps include:
- Cyclization : Temperature control (80–120°C) in polar aprotic solvents (e.g., DMF) to form the 6-fluoro-4-oxoquinazolin-3(4H)-yl group .
- Amide Coupling : Use of coupling agents like EDCI/HOBt under inert conditions to minimize hydrolysis .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates and final product .
Q. How can researchers confirm the structural integrity and purity of the compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions (e.g., fluorinated quinazolinone protons at δ 7.8–8.2 ppm) .
- Mass Spectrometry (HRMS) : Exact mass confirmation (theoretical m/z ~427.12 for CHFNO) .
- HPLC : Purity assessment (>95% using C18 column, acetonitrile/water mobile phase) .
Q. What preliminary biological screening methods are recommended for this compound?
- Enzyme Inhibition Assays : Test against kinases or proteases (common targets for quinazolinones) at 1–100 µM concentrations .
- Cytotoxicity Screening : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
Q. How should stability studies be designed for this compound under varying storage conditions?
- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via LC-MS .
- Long-Term Stability : Store at -20°C in amber vials with desiccants; monitor purity monthly .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity and metabolic pathways?
- Quantum Chemical Calculations : DFT (B3LYP/6-31G*) to model electrophilic sites prone to oxidation or hydrolysis .
- ADMET Prediction : Use tools like SwissADME to estimate logP (~2.5), bioavailability, and CYP450 interactions .
Q. How can researchers resolve contradictions in biological activity data across experimental models?
- Dose-Response Refinement : Test narrower concentration ranges (e.g., 0.1–10 µM) to identify off-target effects .
- Comparative Transcriptomics : RNA-seq analysis in responsive vs. non-responsive cell lines to map pathway engagement .
Q. What methods validate the compound’s mechanism of action in kinase inhibition?
- Surface Plasmon Resonance (SPR) : Direct binding assays with recombinant kinases (e.g., EGFR) to calculate K values .
- X-ray Crystallography : Co-crystallization with target kinases to identify binding interactions (e.g., hydrogen bonds with the quinazolinone core) .
Q. How can structural modifications enhance selectivity while retaining potency?
- SAR Studies : Replace the fluoro group with chloro or methyl to assess steric/electronic effects on kinase binding .
- Bioisosteric Replacement : Substitute the benzodioxine ring with a benzofuran or indole moiety to improve solubility .
Data Contradiction and Optimization
Q. What statistical approaches are recommended for optimizing synthetic yields?
Q. How can discrepancies between in vitro and in vivo efficacy be addressed?
- Pharmacokinetic Modeling : Use PBPK models to simulate absorption/distribution and adjust dosing regimens .
- Metabolite Profiling : LC-MS/MS to identify active/inactive metabolites in plasma and tissues .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
